molecular formula C10H5BrF3NO B2374219 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one CAS No. 1065092-42-3

8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one

Cat. No.: B2374219
CAS No.: 1065092-42-3
M. Wt: 292.055
InChI Key: OMZGFJRPVGFEBF-UHFFFAOYSA-N
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Description

8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C10H5BrF3NO and its molecular weight is 292.055. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives:
    • A study demonstrated the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives using 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one as a starting material. These compounds exhibited significant antimicrobial properties, indicating the potential of this chemical in the development of new antimicrobial agents (Holla et al., 2006).

Quantum Chemistry and Material Science

  • Quantum Chemistry Studies on Halogen-benzylidene-quinolin-8-ol Aluminum Complex:
    • Research on halogen-benzylidene-quinolin-8-ol aluminum complex, involving this compound, highlights its unique electronic properties. This study provides insights into the chemical behavior and potential applications of such complexes in material science (Chen Zhao, 2007).

Metal Complex Synthesis and Antimicrobial Activity

  • Transitional Bivalent Metal Complexes Derived from 8-Hydroxyquinoline:
    • A 2017 study synthesized novel Cu(II), Co(II), and Ni(II) complexes using derivatives of 8-hydroxyquinoline, related to this compound. These complexes showed enhanced antimicrobial activity, indicating potential pharmaceutical applications (Sahoo Jyotirmaya et al., 2017).

Steric Effects in Organic Chemistry

  • Steric Effects in Organic Reactions:
    • Research on the steric effects of the trifluoromethyl group in organic reactions, including those involving this compound, provides valuable insights into the influence of molecular structure on chemical reactivity. This is crucial for designing efficient synthetic routes in organic chemistry (Schlosser et al., 2006).

Fluorescent Reagent Synthesis

  • Synthesis of Fluorescent Reagents:
    • A study on the synthesis of fluorescent reagents using 8-aminoquinoline, a compound related to this compound, showed promising results for the detection of trace Cu2+ ions. Such developments are significant in the field of analytical chemistry and environmental monitoring (Weng Hui-ping, 2010).

Corrosion Inhibition

  • Corrosion Inhibition Studies:
    • Research on the synthesis of novel 8-hydroxyquinoline derivatives, including compounds structurally related to this compound, demonstrated their effectiveness as acid corrosion inhibitors for mild steel. This highlights the potential of these compounds in industrial applications, especially in corrosion prevention (Rbaa et al., 2020).

Properties

IUPAC Name

8-bromo-5-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-6-2-1-5(10(12,13)14)8-7(16)3-4-15-9(6)8/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZGFJRPVGFEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)C(=O)C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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